Superior Anti-Tubercular Activity of the 2,6-Dichloropyridinyl Moiety Compared to Cephapirin
A study screening over 600 cephalosporin C derivatives identified a cephalosporin incorporating a 7-[(2,6-dichloropyrid-4-yl)thioacetamido] sidechain as the most active derivative in its series. Its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv was directly compared to cephapirin and dihydrostreptomycin [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 1.4 μg/mL |
| Comparator Or Baseline | Cephapirin (MIC = 14 μg/mL) and dihydrostreptomycin (MIC = 2.8 μg/mL) |
| Quantified Difference | MIC is 10-fold lower than cephapirin and 2-fold lower than dihydrostreptomycin. |
| Conditions | In vitro 2-fold broth dilution method using DUBOS liquid medium against M. tuberculosis H37Rv. |
Why This Matters
This demonstrates that the 2,6-dichloropyridinylthioacetyl fragment, when incorporated into a cephalosporin scaffold, confers a specific and substantial advantage in anti-tubercular potency over a related clinical cephalosporin (cephapirin), making this compound a validated starting point for anti-tubercular drug discovery.
- [1] Misel, M. et al. IN VITRO ACTIVITY OF CEPHALOSPORINS AGAINST MYCOBACTERIUM TUBERCULOSIS H37Rv: STRUCTURE-ACTIVITY RELATIONSHIPS. The Journal of Antibiotics, 1973, 26(12), 737-744. View Source
